1-(Benzoylamino)cyclopentanecarboxylic acid
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Overview
Description
1-(Benzoylamino)cyclopentanecarboxylic acid is an organic compound with the molecular formula C13H15NO3 It is characterized by a cyclopentane ring substituted with a benzoylamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzoylamino)cyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopentanecarboxylic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate benzoyl ester, which is subsequently converted to the desired product by nucleophilic substitution with ammonia or an amine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzoylamino)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoylamino group to an amine or the carboxylic acid group to an alcohol.
Substitution: The benzoylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoylamino derivatives.
Scientific Research Applications
1-(Benzoylamino)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Benzoylamino)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The benzoylamino group can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Cyclopentanecarboxylic acid: A simpler analog without the benzoylamino group.
1-(Aminomethyl)cyclopentanecarboxylic acid: Contains an aminomethyl group instead of a benzoylamino group.
1-Phenyl-1-cyclopentanecarboxylic acid: Contains a phenyl group instead of a benzoylamino group.
Uniqueness: 1-(Benzoylamino)cyclopentanecarboxylic acid is unique due to the presence of both a benzoylamino group and a cyclopentane ring, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
6306-10-1 |
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Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
1-benzamidocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H15NO3/c15-11(10-6-2-1-3-7-10)14-13(12(16)17)8-4-5-9-13/h1-3,6-7H,4-5,8-9H2,(H,14,15)(H,16,17) |
InChI Key |
DQPDOERYCCIMKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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